molecular formula C17H13F3N2O3 B2678243 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034568-34-6

1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2678243
CAS No.: 2034568-34-6
M. Wt: 350.297
InChI Key: QZRYABOPYBCVRG-UHFFFAOYSA-N
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Description

1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a bifuran moiety and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final step involves coupling the bifuran and trifluoromethyl phenyl groups through urea formation, typically using reagents like isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The urea group can be reduced to amines under hydrogenation conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the bifuran moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bifuran and trifluoromethyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea: Similar structure but with a single furan ring.

    1-([2,3’-Bifuran]-5-ylmethyl)-3-phenylurea: Lacks the trifluoromethyl group.

    1-(Benzyl)-3-(2-(trifluoromethyl)phenyl)urea: Contains a benzyl group instead of the bifuran moiety.

Uniqueness

1-([2,3’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of the bifuran moiety and the trifluoromethyl-substituted phenyl group, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)21-9-12-5-6-15(25-12)11-7-8-24-10-11/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRYABOPYBCVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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